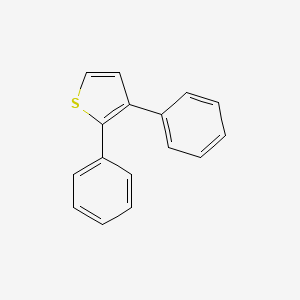

2,3-Diphenylthiophene

Descripción

Significance and Research Trajectory of 2,3-Diphenylthiophene and Thiophene (B33073) Derivatives

Thiophene derivatives have long been recognized for their importance in materials science and medicinal chemistry. researchgate.net Their chemical robustness, versatile functionality, and electronic properties make them foundational components for organic electronics, including field-effect transistors and solar cells. rsc.org The research trajectory for thiophenes has evolved from fundamental synthesis and characterization to the intricate design of complex molecules for specific, high-performance applications. researchgate.netresearchgate.net

While much research has focused on isomers like 2,5-diphenylthiophene (B121853), which tend to have more linear and planar structures suitable for creating conductive polymers, the 2,3-diphenyl isomer has attracted interest for its distinct structural properties. tandfonline.com Unlike its linear counterpart, this compound possesses a twisted geometry. rsc.orgrsc.org This intrinsic twist prevents efficient packing in the solid state and leads to different electronic and self-assembly behaviors. rsc.orgrsc.org

Recent research has begun to exploit this twisted conformation. Studies on this compound derivatives have revealed that while they are poorly emissive when dissolved in a solution due to non-radiative decay pathways induced by the twisted structure, their emission is strongly enhanced upon aggregation. rsc.orgrsc.org This phenomenon, known as supramolecular polymerization-induced emission, is driven by the formation of ordered nanostructures, such as crystalline nanofibers, through hydrogen bonding. rsc.orgrsc.org This opens up new avenues for creating novel fluorescent soft materials. The synthesis of various substituted 2,3-diphenylthiophenes allows for the fine-tuning of these properties, demonstrating the ongoing evolution of research in this area. rsc.org

Scope and Relevance in Advanced Materials Science

The unique characteristics of this compound and its derivatives make them particularly relevant to advanced materials science, especially in the development of "smart" materials and organic electronics. The twisted geometry of the this compound core is a key feature that researchers are leveraging to control the self-assembly and photophysical properties of new materials. rsc.orgrsc.org

A significant area of application is in the creation of fluorescent supramolecular polymers. rsc.orgrsc.org By functionalizing the this compound core with units capable of forming hydrogen bonds, such as barbituric acid, scientists can induce the molecules to self-assemble into well-defined, one-dimensional nanostructures. rsc.orgrsc.org This process restricts the torsional motions of the molecule, which in turn switches on fluorescence, a property that is absent in the single-molecule state. rsc.orgrsc.org This ability to control emission through aggregation is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Furthermore, subtle changes in the substitution pattern on the this compound core can influence the way these supramolecular polymers interact with each other, leading to the formation of different luminescent soft materials, such as gels or nanosheets. rsc.orgrsc.org This tunability highlights the potential of this compound as a versatile building block for designing advanced functional materials with tailored optical and morphological properties.

Detailed Research Findings

Recent studies have provided valuable data on the synthesis and characterization of various this compound derivatives. These findings are crucial for understanding the structure-property relationships that govern their behavior in materials applications.

| Compound | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|

| 5-(4-chlorophenyl)-2,3-diphenylthiophene | 73 | 161.4-162.1 | White solid |

| 5-(4-methoxyphenyl)-2,3-diphenylthiophene | 81 | 116.7-117.2 | White solid |

| 2-(3-chlorophenyl)-3,5-diphenylthiophene | 66 | 74.5-76.1 | White solid |

| 2-methyl-3,5-diphenylthiophene | 31 | 56.7-57.4 | Light yellow solid |

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 – 7.44 (m, 2H), 7.33 – 7.17 (m, 13H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 141.2, 139.2, 138.4, 136.5, 134.1, 133.4, 132.6, 129.2, 129.2, 129.1, 128.6, 128.5, 127.7, 127.2, 126.9, 126.8 |

| IR (ATR) | ν = 2357, 1443, 1090, 1013, 828, 759, 695, 499 cm⁻¹ |

| HRMS (EI) | calcd. for C₂₂H₁₅ClS [M+H]⁺: 347.0661, found: 347.0670 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-diphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOAVRHEGQZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384320 | |

| Record name | 2,3-diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-12-1 | |

| Record name | 2,3-diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2,3 Diphenylthiophene

Polymerization Mechanisms and Oligomerization

While specific studies on the polymerization of 2,3-diphenylthiophene are not extensively detailed, the mechanisms can be understood through the well-established methods for polymerizing thiophene (B33073) and its derivatives. These methods are broadly categorized into chemical and electrochemical approaches, both of which rely on the oxidative coupling of monomer units at the 2- and 5-positions of the thiophene ring.

Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. researchgate.net The most frequently used oxidant is ferric chloride (FeCl₃). kpi.uaresearchgate.net The proposed mechanism involves the oxidation of the thiophene monomer by FeCl₃ to generate a radical cation. kpi.uarloginconsulting.com This reactive intermediate can then couple with another radical cation or a neutral monomer. Subsequent deprotonation re-aromatizes the thiophene ring and propagates the polymer chain.

The general steps for the FeCl₃-mediated polymerization of a thiophene monomer are:

Initiation: Oxidation of the monomer by FeCl₃ to form a radical cation.

Propagation: Dimerization of radical cations or reaction of a radical cation with a neutral monomer, followed by deprotonation. This process repeats to form oligomers and then the final polymer.

Termination: The reaction is typically terminated by quenching with a substance like methanol, which precipitates the polymer. nih.govnih.gov

The properties of the resulting polymer, such as molecular weight and solubility, are influenced by reaction conditions including the monomer-to-oxidant ratio, solvent, and temperature. frontiersin.org For a monomer like this compound, the bulky phenyl groups at the 3-position would be expected to influence the polymer's final structure and solubility, while polymerization would occur via the unsubstituted 5-position.

Table 2: Typical Conditions for Chemical Oxidative Polymerization of Thiophene Derivatives

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Oxidant | Anhydrous Ferric Chloride (FeCl₃) | Initiates polymerization by oxidizing the monomer. |

| Solvent | Chloroform (B151607), Chlorobenzene, Acetonitrile | Provides a medium for the reaction; can affect polymer properties. |

| Monomer:Oxidant Ratio | Typically 1:4 | Affects reaction rate and final molecular weight. |

| Temperature | Room Temperature | Common condition for balancing reaction rate and side reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents unwanted side reactions with atmospheric oxygen or moisture. |

| Quenching Agent | Methanol | Precipitates and purifies the final polymer product. |

Electrochemical polymerization, or electropolymerization, is another powerful technique for creating conductive polymer films directly on an electrode surface. researchgate.net This method offers excellent control over film thickness and morphology. researchgate.net The mechanism is initiated by applying an anodic potential to a working electrode immersed in a solution containing the thiophene monomer and a supporting electrolyte. winona.edu

The process unfolds as follows:

Oxidation: The monomer diffuses to the electrode surface and is oxidized to a radical cation at a specific onset potential. dtic.mil

Coupling: These highly reactive radical cations couple with each other near the electrode surface, typically forming a dimer.

Film Growth: The resulting dimer has a lower oxidation potential than the monomer and is immediately oxidized. It continues to react with other radical cations or oligomers, causing the polymer chain to grow and deposit onto the electrode as a conductive film.

The polymerization can be monitored using techniques like cyclic voltammetry (CV), where the increase in current peaks with successive cycles indicates the deposition and growth of the conductive polymer film on the electrode. dtic.mil For a this compound monomer, the bulky phenyl substituents would likely increase the oxidation potential compared to unsubstituted thiophene and influence the morphology and properties of the resulting polymer film.

Table 3: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 3,4-Diphenylthiophene (B3048440) |

| 2,4-Diphenylthiophene |

| 2-Phenylthiophene |

| phenanthro[9,10-b]thiophene |

| Ferric Chloride |

| Methanol |

| Chloroform |

| Chlorobenzene |

Supramolecular Polymerization Induced by Hydrogen-Bonding

The supramolecular polymerization of this compound derivatives can be effectively induced by the introduction of functional groups capable of forming hydrogen bonds. This non-covalent interaction guides the self-assembly of monomeric units into well-defined, one-dimensional nanostructures. A notable example involves this compound derivatives functionalized with barbituric acid and tri(dodecyloxy)benzyl wedge units. In non-polar solvents, these molecules self-assemble into crystalline nanofibers through hydrogen-bonding, leading to a significant enhancement in emission intensity. nih.gov

The twisted geometry of the this compound core plays a crucial role in directing the hydrogen-bonding motif. This steric hindrance prevents the formation of competing rosette structures, which would typically stack into columnar supramolecular polymers. Instead, a tape-like hydrogen-bonding pattern is favored, facilitating the growth of the polymeric chains. nih.gov The self-assembly process is highly dependent on solvent conditions. For instance, in chloroform (CHCl3), the compounds are molecularly dissolved and exhibit poor emission due to torsion-induced non-radiative decay. However, in environments rich in methylcyclohexane, the hydrogen-bond-driven supramolecular polymerization leads to the formation of emissive crystalline nanofibers. nih.gov

Structural analysis suggests that the barbiturate (B1230296) units form a polymeric, tape-like hydrogen-bonding pattern. This is a key deviation from the more common rosette formation observed in other barbiturate-based supramolecular systems. The steric demands of the twisted this compound core are thought to suppress the nucleation of rosettes, thereby opening a pathway to the formation of these tape-like structures. nih.gov

The specific substitution pattern on the thiophene core can also influence the interchain association of the resulting supramolecular polymers. This variation in molecular polarity can lead to the formation of different luminescent soft materials, such as gels or nanosheets, demonstrating the tunability of the final material properties through subtle changes in the monomer design. nih.gov

| Compound Feature | Observation in CHCl3 | Observation in Methylcyclohexane-rich conditions |

| Assembly State | Molecularly dissolved | Self-assembles into crystalline nanofibers |

| Emission Property | Poorly emissive | Strongly enhanced emission |

| Driving Force for Assembly | - | Hydrogen-bonding |

| Resulting Structure | - | Tape-like hydrogen-bonding motif |

| Structural Element | Influence on Supramolecular Polymerization |

| Twisted this compound Core | Prevents the formation of competing rosette structures, favoring a tape-like hydrogen-bonding motif. |

| Barbituric Acid Units | Participate in the formation of the tape-like hydrogen-bonding pattern that drives the polymerization. |

| Tri(dodecyloxy)benzyl Wedge Units | Influence solubility and interchain interactions. |

| Substitutional Position on Thiophene Core | Affects molecular polarity and influences interchain association, leading to different material morphologies (e.g., gel vs. nanosheet). |

Spectroscopic and Photophysical Properties of 2,3 Diphenylthiophene and Analogues

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of diphenylthiophene derivatives are governed by π-π* electronic transitions within the conjugated system. The position and intensity of these transitions are sensitive to the substitution pattern on the thiophene (B33073) ring and the surrounding solvent environment.

The absorption spectra of aryl-substituted thiophenes are characterized by intense bands in the ultraviolet (UV) region, which can extend into the visible range depending on the extent of conjugation. For thiophene derivatives, increasing the number of phenyl rings generally leads to a bathochromic (red) shift in the absorption maximum (λmax) researchgate.net. This is attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In donor-π-acceptor (D-π-A) systems based on diphenylthiophene, the absorption maxima are also sensitive to solvent polarity. For instance, in a study of D-π-A thiophene derivatives, a red shift of 10 to 18 nm was observed when changing the solvent from nonpolar cyclohexane (B81311) to the highly polar dimethyl sulfoxide (B87167) (DMSO) researchgate.net. This solvatochromic shift indicates a more polar excited state compared to the ground state.

Table 1: Absorption Maxima (λmax) of Selected Diphenylthiophene Analogues

| Compound | Solvent | λmax (nm) |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | 361 |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | DMSO | 371 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | 397 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | DMSO | 415 |

Data for MOT and DMAT are presented to illustrate the effect of substituents and solvent polarity on the absorption maxima of diphenylthiophene-based systems researchgate.net.

Similar to absorption, the fluorescence emission of diphenylthiophene analogues is characterized by bands that are sensitive to molecular structure and solvent. A red shift in the emission maxima (λem) is generally observed with increasing conjugation researchgate.net.

The fluorescence spectra of D-π-A thiophene derivatives show a pronounced solvatochromic shift, which is often larger than the shift observed in the absorption spectra. This indicates a significant increase in the dipole moment upon excitation. For example, the emission maximum of 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) shifts by 162 nm from cyclohexane (458 nm) to DMSO (620 nm) researchgate.net.

Table 2: Emission Maxima (λem) of Selected Diphenylthiophene Analogues

| Compound | Solvent | λem (nm) |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | 412 |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | DMSO | 478 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | 458 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | DMSO | 620 |

Data for MOT and DMAT are presented to illustrate the effect of substituents and solvent polarity on the emission maxima of diphenylthiophene-based systems researchgate.net.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many thiophene-based chromophores, the quantum yields can be influenced by factors such as the rigidity of the molecule and the nature of the substituents. Some thiophene derivatives exhibit aggregation-induced emission (AIE), where the fluorescence quantum yield is significantly enhanced in the aggregated state compared to in solution. This is often attributed to the restriction of intramolecular rotations in the solid state, which reduces non-radiative decay pathways.

The quantum yields of D-π-A thiophene derivatives have been found to be better correlated with the emission energy rather than specific solvent properties researchgate.net.

Table 3: Fluorescence Quantum Yields (Φf) of Selected Diphenylthiophene Analogues

| Compound | Solvent | Φf |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | 0.85 |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | DMSO | 0.04 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | 0.76 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | DMSO | 0.01 |

Data for MOT and DMAT are presented to illustrate the effect of substituents and solvent polarity on the fluorescence quantum yields of diphenylthiophene-based systems researchgate.net.

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τ). The fluorescence lifetime is an intrinsic property of a fluorophore and can be affected by various factors, including the solvent environment and the presence of quenchers.

For D-π-A thiophene derivatives, the fluorescence lifetime, similar to the quantum yield, shows a better correlation with the emission energy researchgate.net.

Table 4: Fluorescence Lifetimes (τ) of Selected Diphenylthiophene Analogues

| Compound | Solvent | τ (ns) |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | 1.40 |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | DMSO | 0.35 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | 1.63 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | DMSO | 0.12 |

Data for MOT and DMAT are presented to illustrate the effect of substituents and solvent polarity on the fluorescence lifetimes of diphenylthiophene-based systems researchgate.net.

Photophysical Decay Mechanisms

The de-excitation of an electronically excited molecule can occur through radiative pathways (fluorescence) and non-radiative pathways. The competition between these processes determines the fluorescence quantum yield and lifetime.

The radiative decay rate constant (kr) and the non-radiative decay rate constant (knr) can be calculated from the fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) using the following equations:

kr = Φf / τ knr = (1 - Φf) / τ

For some molecular rotors, the radiative decay rate remains constant with changes in temperature, while the non-radiative decay rate increases significantly at higher temperatures. This is often attributed to the increased effectiveness of molecular rotations at higher temperatures, which provides a pathway for non-radiative de-excitation.

In D-π-A thiophene systems, the radiative rate constant is often much higher than the non-radiative rate constant in nonpolar solvents. However, in polar solvents, the non-radiative rate constant can become dominant, leading to a decrease in fluorescence quantum yield researchgate.net.

Table 5: Radiative (kr) and Non-Radiative (knr) Decay Rate Constants of Selected Diphenylthiophene Analogues

| Compound | Solvent | kr (x 10⁸ s⁻¹) | knr (x 10⁸ s⁻¹) |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | 6.07 | 1.07 |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | DMSO | 1.14 | 27.4 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | 4.66 | 1.47 |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | DMSO | 0.83 | 82.5 |

Data for MOT and DMAT are presented to illustrate the effect of substituents and solvent polarity on the decay rate constants of diphenylthiophene-based systems researchgate.net.

Torsion-Induced Non-Radiative Processes

The photophysical behavior of 2,3-diphenylthiophene is critically governed by the rotational freedom of its two phenyl substituents. In the excited state, these phenyl rings can undergo intramolecular twisting or rotation relative to the central thiophene core. This torsional motion provides an efficient pathway for the molecule to return to the ground state without emitting light, a process known as a non-radiative decay channel. Molecules that exhibit this behavior are often referred to as "molecular rotors". nih.gov

When dissolved in conventional, low-viscosity solvents, this compound and its derivatives are typically poor emitters of light, exhibiting very low fluorescence quantum yields (ΦFL < 0.01). nih.gov This is a direct consequence of the torsion-induced non-radiative decay, where the energy absorbed by the molecule is dissipated primarily as heat through these rotational motions. nih.gov The rate of this non-radiative process is often viscosity-dependent; in more viscous environments, the physical restriction of the solvent hinders the intramolecular rotation, which can partially block this deactivation pathway and lead to an increase in fluorescence. researchgate.net This competition between radiative (fluorescence) and non-radiative (torsional motion) decay pathways is a defining characteristic of this class of compounds. nih.govresearchgate.net

Supramolecular Polymerization-Induced Emission (SPIE) Phenomena

A direct and fascinating consequence of the torsion-induced non-radiative process is the phenomenon of Supramolecular Polymerization-Induced Emission (SPIE). This is a specific subset of Aggregation-Induced Emission (AIE), where luminophores that are non-emissive in solution become highly fluorescent upon aggregation or solidification. wikipedia.orgnih.gov For this compound derivatives, this effect is pronounced. nih.gov

In environments that promote self-assembly, such as a mixture of a good solvent and a non-solvent (e.g., chloroform (B151607) and methylcyclohexane), these molecules can form ordered aggregates like crystalline nanofibers. nih.gov Within these supramolecular structures, the individual molecules are held in close proximity, and their ability to undergo the large-scale torsional motions responsible for non-radiative decay is severely restricted. nih.govwikipedia.org This Restriction of Intramolecular Motion (RIM) effectively blocks the primary non-radiative deactivation channel. nih.gov As a result, the excited state is forced to decay through the radiative pathway, leading to a dramatic enhancement of fluorescence emission. nih.govrsc.org

Studies on specific this compound derivatives functionalized with barbituric acid units have shown that in a dissolved state they are poorly emissive, but upon self-assembly into supramolecular polymers via hydrogen bonding, they exhibit strongly enhanced emission. nih.gov This "switching on" of fluorescence upon aggregation is the hallmark of the SPIE and AIE phenomena, transforming the molecule from a poor luminophore into a highly efficient one. nih.govthieme-connect.com

Solvatochromism and Solvent-Dependent Photophysical Behavior

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—when dissolved in different solvents. rsc.org Thiophene-based molecules, particularly those with donor-π-acceptor (D–π–A) structures, often exhibit strong solvatochromism due to changes in their electronic distribution upon photoexcitation. rsc.orgresearchgate.net

For analogues of this compound, increasing solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths, or a "red shift") in both the absorption and fluorescence emission spectra. rsc.orgresearchgate.net This effect is generally much more pronounced in the emission spectrum. For example, in one study of a D-π-A thiophene derivative, the absorption maximum shifted by about 18 nm, while the fluorescence emission peak shifted by a remarkable 162 nm when moving from nonpolar cyclohexane to the highly polar solvent DMSO. rsc.orgresearchgate.net This indicates a significant increase in the molecule's dipole moment upon excitation, meaning the excited state is much more polar than the ground state. The polar solvent molecules stabilize this highly polar excited state more effectively than the ground state, thus lowering the energy of the emitted photon and causing the large red shift. researchgate.net

Determination of Transition Dipole Moments and Polarizabilities

The observed solvatochromic shifts are quantitatively related to the molecule's intrinsic electronic properties, namely its dipole moments and polarizability. The transition dipole moment is a quantum mechanical quantity that determines the strength and polarization of a transition between two electronic states. wikipedia.orghuntresearchgroup.org.uk The solvatochromic behavior, however, is more directly explained by the difference between the permanent electric dipole moment in the excited state (μe) and the ground state (μg).

The large red shifts seen in the fluorescence of thiophene derivatives in polar solvents are direct evidence that μe is significantly greater than μg. rsc.orgresearchgate.net This change in dipole moment (Δμ = μe - μg) can be estimated using solvatochromic plot models. For related D-π-A thiophene compounds, Δμ values have been calculated to be as high as 6.6 to 9.0 Debye (D). rsc.orgresearchgate.net This large increase confirms a substantial intramolecular charge transfer (ICT) character in the excited state.

Multi-Parametric Solvation Models (e.g., Kamlet-Taft, Catalán, Laurence)

To deconstruct the complex effects of a solvent on a solute's photophysical properties, multi-parametric solvation models are employed. These models correlate spectral properties (like absorption or emission maxima) with empirical solvent parameters that quantify different aspects of solvation. researchgate.netnih.govnih.gov The Kamlet-Taft and Catalán approaches are among the most widely used. researchgate.netnih.gov

The Kamlet-Taft equation is expressed as: ν = ν0 + sπ* + aα + bβ where ν is the wavenumber of the absorption or emission maximum, ν0 is the value in a reference state, and π*, α, and β are the solvent parameters.

π* : An index of the solvent's dipolarity and polarizability, quantifying its ability to stabilize a charge or dipole via non-specific dielectric interactions. ulisboa.pt

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity. ulisboa.pt

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity. ulisboa.pt

Table 1: Kamlet-Taft Solvatochromic Parameters for Common Solvents

| Solvent | π* (Dipolarity/Polarizability) | α (H-Bond Acidity) | β (H-Bond Basicity) |

|---|---|---|---|

| n-Hexane | -0.08 | 0.00 | 0.00 |

| Cyclohexane | 0.00 | 0.00 | 0.00 |

| Toluene | 0.54 | 0.00 | 0.11 |

| Tetrahydrofuran (THF) | 0.58 | 0.00 | 0.55 |

| Chloroform | 0.58 | 0.44 | 0.00 |

| Acetone | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 0.75 | 0.19 | 0.31 |

| Dimethyl Sulfoxide (DMSO) | 1.00 | 0.00 | 0.76 |

| Ethanol | 0.54 | 0.83 | 0.77 |

| Methanol | 0.60 | 0.93 | 0.62 |

| Water | 1.09 | 1.17 | 0.18 |

Data sourced from Kamlet, M. J., et al. (1983). ulisboa.pt

Specific versus Non-Specific Solute-Solvent Interactions

The application of multi-parametric models allows for a clear distinction between two fundamental types of solute-solvent interactions:

Non-Specific Interactions : These are long-range electrostatic interactions, including dipole-dipole and dipole-induced dipole forces, that arise from the bulk properties of the solvent, such as its dielectric constant and refractive index. In the Kamlet-Taft model, these effects are primarily captured by the π* parameter. researchgate.netulisboa.pt

Specific Interactions : These are short-range, directional interactions that involve the formation of distinct chemical bonds, most notably hydrogen bonds. The α and β parameters in the Kamlet-Taft model quantify the solvent's ability to act as a hydrogen-bond donor and acceptor, respectively. researchgate.netulisboa.pt

For D-π-A thiophene derivatives, which serve as good analogues for understanding this compound, studies have shown that non-specific interactions are the dominant force controlling their photophysical properties. rsc.orgresearchgate.net The solvent's dipolarity/polarizability (π* or SdP) is found to play the most significant role in their solvatochromic behavior, consistent with a large change in dipole moment upon excitation. rsc.orgresearchgate.net While specific hydrogen-bonding interactions can contribute, particularly in protic solvents like alcohols or water, their influence is often secondary to the broader electrostatic stabilization provided by the solvent's polarity. researchgate.net

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances whose optical properties, such as refractive index or absorption coefficient, change in response to the intensity of incident light. nih.gov Organic molecules with extended π-conjugated systems, like this compound, are of significant interest for NLO applications due to their potential for large and fast optical responses. nih.govuobasrah.edu.iq

The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities. While linear polarizability (α) governs linear optical phenomena like refraction, the hyperpolarizabilities govern the nonlinear effects:

First Hyperpolarizability (β) : Responsible for second-order NLO effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. nih.govmdpi.com

Second Hyperpolarizability (γ) : Responsible for third-order NLO effects, such as the Kerr effect (intensity-dependent refractive index) and third-harmonic generation (THG). uobasrah.edu.iqnih.gov

For a molecule to have a non-zero β, it must be non-centrosymmetric. While this compound itself is not strongly polarized, the introduction of electron-donating groups (D) and electron-accepting groups (A) across the thiophene bridge can induce significant intramolecular charge transfer (ICT) character, breaking the centrosymmetry and leading to large β values. nih.gov The third-order response (γ) does not have this symmetry constraint and is generally present in conjugated molecules. Theoretical studies on various thiophene-based derivatives have shown that they can possess promising NLO properties, with calculated γ values on the order of 10-31 esu. nih.gov These properties make such compounds candidates for use in advanced technologies like optical switching, data storage, and frequency conversion. nih.govuobasrah.edu.iq

Computational and Theoretical Investigations of 2,3 Diphenylthiophene

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of a conjugated molecule such as 2,3-diphenylthiophene are central to its potential applications in materials science. Theoretical methods are employed to map its electron density distribution and determine the energies of its key molecular orbitals.

Density Functional Theory (DFT) for HOMO-LUMO Gaps

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comirjweb.com A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com This HOMO-LUMO gap is crucial as it reflects the chemical reactivity and the energy required for electronic excitation. irjweb.com

For π-conjugated systems like thiophene (B33073) derivatives, the HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. growingscience.com The energy difference between these frontier orbitals dictates the molecule's electronic absorption properties and is a primary determinant of its color and photophysical behavior. growingscience.comrsc.org Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d) or higher, to solve the Schrödinger equation approximately. growingscience.comscispace.com The energy gap can be calculated by taking the difference between the LUMO and HOMO energies obtained from the output of the DFT calculation. youtube.com For thiophene-based systems, these calculated gaps often correlate well with experimental values derived from electrochemical measurements. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Diphenyl-Substituted Thiophene System Calculated via DFT

| Molecular Orbital | Energy (eV) |

| LUMO | -2.50 |

| HOMO | -5.95 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

Note: This table presents typical, illustrative values for a diphenyl-substituted thiophene system to demonstrate the output of DFT calculations. Actual values for this compound would require a specific, dedicated computational study.

Molecular Geometry Optimization and Conformations

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. arxiv.orgarxiv.org This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. tau.ac.il Methods like DFT, ab initio Hartree-Fock, and semi-empirical approaches are used for this purpose. mdpi.com

For this compound, a key structural feature is the dihedral angles between the plane of the thiophene ring and the planes of the two phenyl substituents. These angles determine the extent of π-conjugation across the molecule. A more planar conformation allows for greater delocalization of π-electrons, which in turn affects the HOMO-LUMO gap and spectroscopic properties. The optimization procedure iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. chemrxiv.org By performing a conformational analysis, which involves rotating key bonds and calculating the energy of each resulting conformer, a global minimum energy structure can be identified. youtube.com

Table 2: Representative Optimized Geometrical Parameters for a Diphenylthiophene Derivative

| Parameter | Description | Typical Calculated Value |

| d(C-C)thiophene | Carbon-Carbon bond length in the thiophene ring | ~1.38 Å |

| d(C-S)thiophene | Carbon-Sulfur bond length in the thiophene ring | ~1.75 Å |

| d(C-C)inter-ring | Bond length between thiophene and phenyl rings | ~1.48 Å |

| θ(Th-Ph1) | Dihedral angle between thiophene and Phenyl Ring 1 | 30° - 50° |

| θ(Th-Ph2) | Dihedral angle between thiophene and Phenyl Ring 2 | 30° - 50° |

Note: The values in this table are representative for diphenyl-substituted thiophenes. The non-planar nature (dihedral angles > 0) is a result of steric hindrance between the phenyl groups and the thiophene ring.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between electronic structure and experimental observations like UV-Vis absorption spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT used to study excited states and electronic transitions. mdpi.commdpi.com It is the most common method for simulating UV-Vis absorption spectra for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. acs.orgarxiv.org

The TD-DFT method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without allowing for geometric relaxation. researchgate.net These energies are then used to predict the maximum absorption wavelengths (λmax) of the molecule. mdpi.com The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption peak. acs.org For thiophene-based compounds, TD-DFT can predict the intense π-π* transitions that dominate their UV-Vis spectra. researchgate.netscholaris.ca However, it is noted that the accuracy can be dependent on the chosen functional, and for some thiophene systems, TD-DFT has been shown to produce qualitatively incorrect features, necessitating careful validation. acs.org

Table 3: Simulated Spectroscopic Data for a Thiophene Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 3.54 | 350 | 0.85 | HOMO → LUMO |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.43 | 280 | 0.05 | HOMO → LUMO+1 |

Note: This table provides an example of typical TD-DFT output for a π-conjugated thiophene derivative. The strongest absorption is predicted at 350 nm, corresponding to the HOMO-LUMO transition. researchgate.net

Mechanistic Computational Studies

Beyond static properties, computational chemistry can elucidate the dynamics of chemical reactions, mapping out the energetic landscape that connects reactants to products.

Ab Initio and Semi-Empirical Methods for Reaction Pathways (e.g., CASSCF, MP2-CAS)

To study chemical reaction mechanisms, more sophisticated ab initio methods are often required, especially when bond breaking or forming events occur, or when excited states are involved. nih.gov Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset second-order perturbation theory (MP2) are employed to accurately describe the potential energy surface of a reaction. rsc.orgmdpi.com

The CASSCF method is a multi-reference approach that is particularly well-suited for studying systems with significant static correlation, such as transition states and electronically excited states. researchgate.netarxiv.org It allows for the accurate description of the electronic wavefunction where multiple electronic configurations are important. researchgate.net For example, in studying a nucleophilic aromatic substitution on a thiophene ring, CASSCF could be used to model the transition state involved in the addition of a nucleophile. nih.gov The MP2 method, a post-Hartree-Fock approach, incorporates dynamic electron correlation, providing more accurate energy calculations than simpler methods. mdpi.com When combined with CASSCF (as in CASPT2 or MP2-CAS), it offers a robust way to calculate activation energies and reaction pathways, providing detailed mechanistic insights into the reactivity of molecules like this compound. rsc.orgsemanticscholar.org

Molecular Modeling of Supramorlecular Assemblies

The study of supramolecular assemblies through molecular modeling provides critical insights into the non-covalent interactions that dictate the solid-state architecture and material properties of organic compounds. For this compound, computational and theoretical investigations are instrumental in understanding how individual molecules self-assemble into larger, ordered structures. These investigations typically employ a range of computational methods, from molecular mechanics to high-level quantum chemical calculations, to elucidate the energetic and geometric details of intermolecular forces.

Elucidation of Hydrogen-Bonding Motifs and π-π Stacking Interactions

In the absence of strong hydrogen bond donors and acceptors, the supramolecular structure of this compound is predominantly directed by weaker C-H···S and C-H···π hydrogen bonds, as well as π-π stacking interactions involving the thiophene and phenyl rings.

Hydrogen-Bonding Motifs:

Computational studies on phenyl-substituted thiophenes suggest the prevalence of weak C-H···S and C-H···π hydrogen bonds. In this compound, the aromatic protons of the phenyl groups and the proton on the thiophene ring can act as hydrogen bond donors. The sulfur atom of the thiophene ring, with its lone pairs of electrons, can serve as a hydrogen bond acceptor, leading to the formation of C-H···S interactions.

Furthermore, the electron-rich π-systems of both the phenyl and thiophene rings can act as acceptors for hydrogen bonds from the C-H groups of neighboring molecules, resulting in C-H···π interactions. These interactions, although individually weak, collectively contribute to the cohesion and specific arrangement of molecules in the crystal. Theoretical calculations on similar systems, such as tetraphenylthiophene (B167812), have highlighted the significance of C-H···π bond formation in hindering low-frequency vibrations and influencing nonradiative decay pathways acs.org.

π-π Stacking Interactions:

The planar aromatic rings of this compound provide ample opportunity for π-π stacking interactions, which are a crucial driving force for the self-assembly process. These interactions can be categorized into three main types:

Phenyl-Phenyl Stacking: The two phenyl groups on each molecule can interact with the phenyl groups of adjacent molecules. These interactions typically adopt a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.

Phenyl-Thiophene Stacking: The phenyl rings can stack with the thiophene rings of neighboring molecules. The differing electronic nature of the carbocyclic and heterocyclic rings can lead to favorable electrostatic interactions in a stacked geometry.

Thiophene-Thiophene Stacking: The thiophene cores of adjacent molecules can also engage in π-π stacking.

Computational analyses of related propeller-shaped molecules like tetraphenylthiophene have shown that intermolecular interactions, including π-stacking, play a crucial role in their aggregation-induced emission properties acs.orgsci-hub.st. The crystal structure of such compounds often reveals slip-stacked arrangements that influence the electronic coupling between molecules sci-hub.st. Theoretical investigations on phenyl-capped oligothiophenes have further demonstrated that the presence of phenyl groups at the termini of thiophene chains significantly impacts their electronic structure and stability academie-sciences.fr.

| Interaction Type | Donor/Acceptor or Involved Rings | Typical Calculated Interaction Energy (kcal/mol) | Typical Interatomic/Inter-centroid Distance (Å) | Computational Method |

|---|---|---|---|---|

| C-H···S Hydrogen Bond | Phenyl C-H / Thiophene S | -0.5 to -2.0 | 2.7 - 3.5 (H···S) | DFT / MP2 |

| C-H···π Hydrogen Bond | Phenyl C-H / Phenyl π | -1.0 to -2.5 | 2.5 - 3.0 (H···π centroid) | DFT / MP2 |

| C-H···π Hydrogen Bond | Phenyl C-H / Thiophene π | -1.0 to -2.5 | 2.5 - 3.0 (H···π centroid) | DFT / MP2 |

| π-π Stacking | Phenyl || Phenyl (Parallel-displaced) | -2.0 to -5.0 | 3.4 - 3.8 (Inter-centroid) | SCS-MP2 / CCSD(T) |

| π-π Stacking | Phenyl || Thiophene (Parallel-displaced) | -2.5 to -6.0 | 3.3 - 3.7 (Inter-centroid) | SCS-MP2 / CCSD(T) |

Applications in Advanced Materials and Devices

Organic Electronic and Optoelectronic Devices

Derivatives built upon the 2,3-diphenylthiophene framework have been instrumental in advancing the performance of various organic electronic and optoelectronic devices. The inherent properties of this structural motif, such as good charge transport capabilities and high thermal stability, make it an attractive building block for active layer materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

The this compound moiety has been incorporated into molecules designed as emitters and host materials for OLEDs. Its rigid structure and ability to form stable amorphous films are advantageous for device longevity and efficiency.

Table 1: Photophysical Properties of 2,3-Disubstituted Bithiophene Green Dopants for OLEDs Data sourced from a study on green dopants based on arylamine 2,3-disubstituted bithiophene derivatives. researchgate.net

| Compound ID | Arylamine Moiety | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) |

| 9a | 9-Phenylcarbazole (B72232) | 412 | 507 | 0.94 |

| 9b | Triphenylamine (B166846) | 410 | 491 | 0.44 |

| 9c | N,N'-di-(p-tolyl)benzeneamine | 414 | 502 | 0.45 |

Organic Field-Effect Transistors (OFETs)

The planarity and potential for strong intermolecular π-π stacking make thiophene-based materials excellent candidates for the semiconductor channel layer in OFETs. ucla.edunih.govresearchgate.netresearchgate.net Fused systems incorporating the diphenyl-thieno-thiophene structure have led to the development of exceptionally stable and high-performance transistors.

Specifically, two isomeric diphenyl derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) have been synthesized and characterized for OFET applications. researchgate.netresearchgate.netutexas.edu These materials, 2,9-DPh-DNTT and 3,10-DPh-DNTT, were evaluated in evaporated thin-film transistors. The devices exhibited typical p-channel transistor characteristics with charge carrier mobilities reaching as high as 3.5 cm² V⁻¹ s⁻¹ for both isomers, a value slightly superior to the parent DNTT compound. researchgate.netresearchgate.netutexas.edu

A standout feature of these DPh-DNTT-based semiconductors is their remarkable thermal stability. researchgate.netresearchgate.netutexas.edu Notably, OFETs based on 2,9-DPh-DNTT maintained their high-performance FET characteristics at temperatures up to 250 °C. This exceptional stability makes them highly suitable for applications that involve high-temperature processing or require robust operational durability. researchgate.netresearchgate.netutexas.edu

Table 2: Performance of OFETs based on Diphenyl-Dinaphtho-Thieno-Thiophene Derivatives Data sourced from studies on DPh-DNTT isomers as organic semiconductors. researchgate.netresearchgate.netutexas.edu

| Compound | Device Mobility (µ) [cm² V⁻¹ s⁻¹] | Thermal Stability |

| 2,9-DPh-DNTT | up to 3.5 | Stable FET characteristics up to 250 °C |

| 3,10-DPh-DNTT | up to 3.5 | Superior thermal stability |

Organic Photovoltaic Cells and Perovskite Solar Cells (e.g., as Hole-Transporting Materials)

In the field of solar energy, derivatives of this compound have shown significant promise, particularly as hole-transporting materials (HTMs) in high-performance and durable perovskite solar cells (PSCs). mdpi.comnih.govresearchgate.netmdpi.com The function of the HTM is to efficiently extract and transport positive charge carriers from the perovskite absorber layer to the electrode, a critical step for achieving high power conversion efficiency (PCE).

A series of small molecules based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) (DPTP) core, further functionalized with triphenylamine donors, has been synthesized and evaluated as HTMs. mdpi.comnih.govresearchgate.net One derivative, designated DPTP-4D, proved to be a highly effective HTM. mdpi.comresearchgate.net Its properties include well-matched energy levels with the perovskite layer, high hole mobility of 8.57 × 10⁻⁴ cm²V⁻¹S⁻¹, and excellent chemical stability. mdpi.comnih.govresearchgate.net

When incorporated into n-i-p planar PSCs, the DPTP-4D based HTM enabled a power conversion efficiency of 20.18%. mdpi.comnih.govresearchgate.net These devices also demonstrated high environmental, thermal, and light-soaking stability, outperforming cells made with the widely used reference HTMs, doped Spiro-OMeTAD and PTAA. mdpi.comnih.govresearchgate.net Additionally, other research has explored 2,3-disubstituted thiophene-based organic dyes as sensitizers in dye-sensitized solar cells (DSSCs), achieving efficiencies of up to 6.15% and demonstrating higher open-circuit voltages compared to congeners with substitution at the 2-position only. nih.gov

Table 3: Performance of Perovskite Solar Cells with DPTP-based Hole-Transporting Material Data from a comparative study of HTMs in n-i-p planar perovskite solar cells. mdpi.comnih.govresearchgate.net

| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Hole Mobility (µ) [cm² V⁻¹ s⁻¹] |

| DPTP-4D | 20.18 | 8.57 × 10⁻⁴ |

| Spiro-OMeTAD (doped) | Reference | - |

| PTAA | Reference | - |

Nonvolatile Transistor Memory Elements

The application of organic materials in non-volatile memory devices is an area of growing interest, leveraging electrical bistability to store information. researchgate.netarxiv.orgrsc.orgnih.govmdpi.com While various thiophene-based compounds, including diphenyl bithiophene derivatives, have been investigated for conductance-switching memory cells, specific research focusing on the this compound isomer for nonvolatile transistor memory elements is not extensively documented in the current literature. researchgate.net The electrical bistability in such devices is often attributed to mechanisms like charge transfer processes or conformational changes within the molecular active layer. researchgate.net Further investigation is required to explore the potential of the specific this compound core in this application.

Advanced Luminescent Materials

The rigid and π-conjugated nature of the this compound scaffold makes it an excellent building block for creating advanced luminescent materials with tunable properties.

Development of Fluorescent Chromophores and Dyes

The this compound core has been integrated into a variety of molecular structures to develop novel fluorescent dyes. The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, can be precisely controlled by altering the electronic nature of substituents on the thiophene (B33073) or phenyl rings.

For instance, D–π–A type compounds, where an electron-donating group (D) and an electron-accepting group (A) are connected through a π-conjugated thiophene bridge, exhibit significant fluorosolvatochromism—a change in emission color with solvent polarity. This property arises from a substantial photoinduced intramolecular charge transfer (ICT) process. Studies on 2,3-disubstituted bithiophene derivatives with arylamine moieties have demonstrated high fluorescence quantum yields, reaching up to 0.94 in chloroform (B151607) for a derivative containing a 9-phenylcarbazole group. researchgate.net Furthermore, the incorporation of thiophene units into other dye families, such as BODIPY and cyanine (B1664457) dyes, has been shown to modulate their spectral properties, leading to large Stokes shifts and deep-red emissions, which are valuable for applications like bioimaging. nih.gov

Table 4: Photophysical Data for Selected Thiophene-Based Fluorescent Derivatives Data compiled from various studies on fluorescent thiophene-based materials. researchgate.net

| Compound Type | Donor/Substituent | Acceptor/Core | Emission Max (λem) [nm] | Key Feature |

| 2,3-Disubstituted Bithiophene | 9-Phenylcarbazole | 2,2-Diphenylvinyl | 507 (in Chloroform) | High Quantum Yield (0.94) |

| D–π–A Thiophene | p-Dimethylaminophenyl | 2-Fluorobenzonitrile | 450-570 (Solvent Dependent) | Strong Fluorosolvatochromism |

| D–π–A Thiophene | p-Methoxyphenyl | 2-Fluorobenzonitrile | 420-530 (Solvent Dependent) | Fluorosolvatochromism |

Luminescent Soft Materials (e.g., Gels, Nanosheets)

While this compound itself is not extensively reported in luminescent soft materials, its derivatives have been shown to be excellent platforms for developing luminogens with aggregation-induced emission (AIE) properties. The AIE phenomenon is a critical principle for designing luminescent soft materials, as AIE-active molecules (AIEgens) are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state, such as in gels or solid-state films. This behavior is contrary to the aggregation-caused quenching (ACQ) effect that plagues many traditional dyes.

The mechanism behind AIE is often the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to intense light emission. The twisted structure of molecules like this compound is conducive to this effect.

A significant development in this area involves derivatives such as 2,3-diphenylbenzo[b]thiophene S,S-dioxide. This molecule has been identified as a novel AIE platform, demonstrating how the core structure of this compound can be modified to create highly efficient solid-state emitters. The steric hindrance provided by the adjacent phenyl groups, combined with the electronic effects of the benzo-fusion and the S,S-dioxide group, promotes a propeller-like conformation that effectively undergoes RIM upon aggregation, leading to strong luminescence.

| Derivative | Key Feature | Observed Phenomenon | Significance |

|---|---|---|---|

| 2,3-Diphenylbenzo[b]thiophene S,S-dioxide | Fused ring system with oxidized sulfur | Aggregation-Induced Emission (AIE) | Serves as a core for developing new AIEgens with high solid-state emission efficiency, suitable for soft materials. |

Liquid Crystalline Materials

The formation of liquid crystalline phases is highly dependent on molecular shape. For calamitic (rod-like) liquid crystals, a high degree of structural linearity is essential, while bent-core (banana-shaped) liquid crystals require a specific V-shape geometry. The substitution pattern of diphenylthiophene isomers plays a crucial role in determining their suitability for these applications.

Research has primarily focused on the 2,5- and 3,4-isomers of diphenylthiophene for liquid crystal design. The 2,5-diphenylthiophene (B121853) core can be incorporated into relatively linear molecules, making it a viable component for calamitic mesogens that exhibit nematic and smectic phases. The 3,4-diphenylthiophene (B3048440) core provides a distinct V-shape and has been investigated for the synthesis of bent-core liquid crystals.

In contrast, the this compound isomer does not possess the requisite geometry for typical liquid crystal formation. The adjacent phenyl groups create a severely twisted and non-linear, non-planar structure that lacks the aspect ratio needed for calamitic phases and does not conform to the optimal bend angle for bent-core phases. This inherent structural kink disrupts the anisotropic packing required for the self-assembly into mesophases. Consequently, this compound is not considered a suitable building block for conventional liquid crystalline materials, and the literature on thiophene-based liquid crystals focuses on its more geometrically appropriate isomers.

| Isomer | Molecular Shape | Suitability for Liquid Crystals | Common Mesophases |

|---|---|---|---|

| This compound | Twisted, non-linear | Poor | Not reported |

| 2,5-Diphenylthiophene | Relatively linear | Good | Nematic, Smectic |

| 3,4-Diphenylthiophene | Bent (V-shaped) | Investigated for bent-core applications | Bent-core phases (though often not observed) |

Functional Materials Building Blocks

Thiophene is a fundamental building block in materials chemistry, particularly for the synthesis of π-conjugated polymers and small molecules used in organic electronics. The properties of these materials can be tuned by adding substituents to the thiophene ring. When used as a building block or monomer, this compound imparts unique structural and functional characteristics compared to the more conventional 3-substituted or 2,5-disubstituted thiophenes.

The primary influence of the 2,3-diphenyl substitution is steric hindrance. In a polymer context, such as in a polythiophene derivative, these bulky adjacent phenyl groups would force the polymer backbone to twist significantly. This twisting disrupts the planarity and π-conjugation along the chain, which typically leads to:

Increased Solubility : The non-planar structure hinders close packing between polymer chains, making the material more soluble in common organic solvents.

Altered Optoelectronic Properties : The break in conjugation results in a larger band gap compared to planar analogues, causing a blue-shift in absorption and emission spectra.

Modified Morphology : The steric bulk influences film-forming properties and the degree of long-range order in the solid state, which in turn affects charge transport properties.

While this disruption of conjugation can be detrimental for applications requiring high charge carrier mobility, it can be advantageous for creating solution-processable materials or for constructing three-dimensional molecular architectures. The phenyl groups themselves can be further functionalized, allowing the this compound unit to serve as a versatile scaffold for synthesizing complex molecules with tailored properties for applications ranging from sensors to specialized optical materials.

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel 2,3-Diphenylthiophene Derivatives

The rational design and synthesis of new this compound derivatives are pivotal for tuning their chemical and physical properties to meet the demands of specific applications. A primary strategy involves the introduction of various functional groups and the extension of the conjugated system to modulate the electronic and optical characteristics of the core structure.

Key synthetic methodologies like the Suzuki and Wittig coupling reactions are employed to create complex derivatives. For instance, these methods have been used to synthesize green dopants for Organic Light-Emitting Diodes (OLEDs) based on 2,3-disubstituted bithiophene derivatives, where different arylamine moieties such as 9-phenylcarbazole (B72232) and triphenylamine (B166846) are incorporated. nih.govmdpi.comresearchgate.net

Another approach is the creation of extended, fused-ring systems. Researchers have synthesized isomeric diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) derivatives. researchgate.netnih.gov These larger, more rigid structures are designed to enhance intermolecular interactions and charge transport properties, making them suitable for applications like organic field-effect transistors (OFETs). researchgate.netnih.gov The design process also focuses on creating solution-processable materials by incorporating groups that improve solubility without compromising electronic performance, as seen in the development of new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives. mdpi.com

Future work will likely focus on:

Donor-Acceptor (D-A) Architectures: Incorporating electron-donating and electron-accepting moieties to fine-tune the HOMO/LUMO energy levels and reduce the bandgap, which is crucial for applications in organic photovoltaics and near-infrared emitting OLEDs. rsc.org

Multi-functional Materials: Designing molecules that combine emissive properties with excellent charge transport capabilities to simplify OLED device structures. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave-assisted methods to accelerate the synthesis of novel thiophene (B33073) derivatives, as has been demonstrated for 2-phenyl/2-phenylethynyl-3-aroyl thiophenes. rsc.org

Table 1: Examples of Synthesized Thiophene Derivatives and Their Methodologies This table is interactive. You can sort and filter the data.

| Derivative Class | Synthetic Methods | Target Application |

|---|---|---|

| Arylamine 2,3-disubstituted Bithiophenes | Suzuki and Wittig Coupling | Green Dopants for OLEDs nih.govmdpi.com |

| Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophenes (DPh-DNTTs) | Not specified | Organic Field-Effect Transistors (OFETs) researchgate.netnih.gov |

| 2-phenyl/2-phenylethynyl-3-aroyl thiophenes | Microwave-Assisted Synthesis | Antiproliferative Agents rsc.org |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Suzuki Coupling (using Pd(PPh3)4) | Organic Field-Effect Transistors (OFETs) mdpi.com |

| Thiophene-based Macrocycles with Benzothiadiazole | Not specified | Organic Electronics rsc.org |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships in this compound derivatives relies on a suite of advanced spectroscopic techniques. While standard methods like NMR, FT-IR, and UV-Vis spectroscopy remain fundamental for confirming molecular structures, more sophisticated techniques are being employed to probe their electronic and vibrational properties in greater detail. nih.govmdpi.com

UV-Vis and Photoluminescence (PL) Spectroscopy: These are essential for determining the optical bandgap and emission characteristics of new materials. Studies on green dopants for OLEDs, for example, report detailed UV and PL spectra to characterize their photophysical properties. mdpi.comresearchgate.net

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to investigate the vibrational modes of the molecules. nih.govresearchgate.net They provide insights into the molecular structure and bonding, which can be correlated with theoretical calculations. nih.govresearchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray analysis is crucial for determining the precise molecular geometry and packing structure in the solid state. researchgate.netnih.gov This information is vital for understanding charge transport in thin films for applications like OFETs. researchgate.netnih.gov

Advanced X-ray Absorption Spectroscopy (XAS): Emerging techniques like ground-state L-edge X-ray absorption spectroscopy are being used to probe the electronic structure of thiophene-based materials with high precision, providing detailed information about the sulfur 2p orbitals. researchgate.net

Future trends in characterization will likely involve time-resolved spectroscopic techniques to study excited-state dynamics and charge carrier mobility, providing critical data for optimizing performance in electronic and photonic devices.

Synergistic Computational and Experimental Approaches for Material Design

The integration of computational modeling with experimental synthesis and characterization has become an indispensable tool for accelerating the discovery and design of new materials. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these efforts.

Researchers use DFT to:

Predict Molecular Geometries: Theoretical calculations are used to optimize the ground-state geometry of new derivatives, which can then be validated against experimental data from techniques like single-crystal X-ray analysis. rsc.orgresearchgate.net

Calculate Electronic Properties: DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), predict the electronic bandgap, and understand the nature of electronic transitions. rsc.orgresearchgate.net This predictive power guides the design of molecules with specific electronic properties.

Simulate Spectroscopic Data: Theoretical calculations of vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis) are compared with experimental results to confirm structural assignments and deepen the understanding of the material's properties. researchgate.netnih.gov

Understand Intermolecular Interactions: Computational studies can model the packing structures and calculate transfer integrals, which are crucial for predicting charge transport mobility in organic semiconductors. semanticscholar.org

This synergistic approach allows for a more efficient design cycle. For example, in the study of 2,3-dihydrothiophene-1,1-dioxide derivatives, DFT calculations at the B3LYP/cc-pVTZ level were used to construct the total electron density distribution and frontier molecular orbitals, providing a deep understanding of the electronic properties. researchgate.net Similarly, DFT was used to predict the near-planar structure of thiophene-based macrocycles, a finding later confirmed by X-ray crystallography. rsc.org This combination of theory and experiment enables a more rational and targeted approach to developing novel this compound-based materials.

Exploration of New Applications in Organic Electronics and Photonics

Derivatives of this compound are promising candidates for a range of applications in organic electronics and photonics due to their tunable optoelectronic properties and good chemical stability. rsc.org Research is actively pushing the boundaries of their use in various devices.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives have been successfully synthesized as green and blue emitters for OLEDs. nih.govmdpi.comnih.gov A device fabricated using a 2,3-disubstituted bithiophene derivative with a 9-phenylcarbazole moiety demonstrated yellowish-green emission with a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A. mdpi.com

Organic Field-Effect Transistors (OFETs): Fused-ring derivatives, such as DPh-DNTTs, have shown excellent performance in OFETs. These materials exhibit high charge carrier mobilities, with values as high as 3.5 cm² V⁻¹ s⁻¹, and superior thermal stability, maintaining their characteristics at temperatures up to 250 °C. researchgate.netnih.gov

Organic Phototransistors (OPTs) and Photodetectors: The strong light absorption and charge generation capabilities of thiophene derivatives make them suitable for light-sensing applications. A derivative of dithieno[3,2-b:2′,3′-d]thiophene has been used to fabricate high-performance UV-sensitive phototransistors, demonstrating high photosensitivity and photoresponsivity. nih.gov Thiophene-based macrocycles have also been investigated for their potential as photodetectors. rsc.org

Future applications will likely expand into areas such as organic photovoltaics (OPVs), where the tunable bandgap of D-A type thiophene derivatives can be leveraged, and organic lasers, where their high fluorescence quantum yields are advantageous. The versatility of the thiophene core, combined with the ability to rationally design its derivatives, ensures a continuing exploration of new and innovative applications in optoelectronics. rsc.orgfrontiersin.org

Table 2: Performance of Thiophene Derivatives in Electronic Devices This table is interactive. You can sort and filter the data.

| Device Type | Derivative Class | Key Performance Metric | Value |

|---|---|---|---|

| OLED | Arylamine 2,3-disubstituted Bithiophene | Maximum Brightness | 5,100 cd/m² mdpi.com |

| OLED | Arylamine 2,3-disubstituted Bithiophene | Luminous Efficiency | 2.56 cd/A mdpi.com |

| OFET | 2,9-DPh-DNTT | Charge Mobility | 3.5 cm² V⁻¹ s⁻¹ researchgate.netnih.gov |

| OFET | 3,10-DPh-DNTT | Charge Mobility | 3.5 cm² V⁻¹ s⁻¹ researchgate.netnih.gov |

| OFET | 2,9-DPh-DNTT | Thermal Stability | Stable up to 250 °C researchgate.netnih.gov |

| UV Phototransistor | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Photosensitivity (P) | 2.49 x 10⁶ nih.gov |

| UV Phototransistor | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Photoresponsivity (R) | 6.84 x 10³ A W⁻¹ nih.gov |

Q & A

Basic Research Question

- ¹H/¹³C NMR : The deshielding effect of sulfur in thiophene rings causes distinct splitting patterns. For this compound, proton signals near δ 7.2–7.8 ppm correspond to aromatic protons, with coupling constants distinguishing adjacent substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₂S: exact mass 236.0667). Fragmentation patterns differentiate regioisomers (e.g., 2,3- vs. 2,5-diphenylthiophene) .

How should researchers address contradictory spectral or reactivity data in studies of this compound?

Advanced Research Question

Contradictions may arise from:

- Isomerization : Evidence from vinyl sulfide reactions shows unexpected isomerization under oxidizing conditions, leading to mixed stereoisomers .

- Impurity interference : GC purity >98% (as in trimethylthiophene studies) is critical; trace byproducts (e.g., 2,5-isomers) can skew results .

Methodological solutions :

What reaction mechanisms explain the formation of byproducts like 2,5-diphenylthiophene during synthesis?

Advanced Research Question

Competing pathways include:

- Radical recombination : During lithiation, radical intermediates may recombine non-selectively.

- Thermodynamic vs. kinetic control : Higher temperatures favor thermodynamically stable isomers (e.g., 2,5-substitution) over 2,3-products.

Mechanistic studies using deuterated analogs (e.g., 3-methyl-d³-thiophene) can track hydrogen migration .

What are the best practices for handling and disposing of this compound in laboratory settings?

Basic Research Question

- Safety protocols : Use NIOSH-approved eye protection and nitrile gloves to avoid skin contact .

- Disposal : Follow local regulations (e.g., US EPA 40 CFR Part 261) for halogen-free organics. Incinerate in a certified facility .

- Environmental impact : Assess biodegradability via OECD 301F testing and ecotoxicity using Daphnia magna assays .

How do phenyl substituents influence the electronic properties of this compound for materials science applications?

Advanced Research Question

- Electron delocalization : The sulfur atom’s lone pairs interact with phenyl π-systems, reducing bandgap (measured via UV-Vis spectroscopy).

- DFT modeling : Optimize geometries at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge transport properties .

- Comparative studies : Contrast with 3,4-dimethylthiophene to evaluate substituent effects on conductivity .

What strategies improve the efficiency of literature searches for this compound-related research?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.